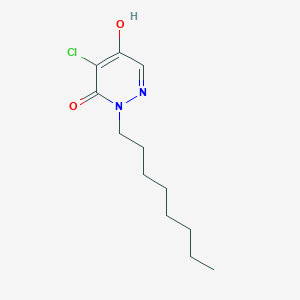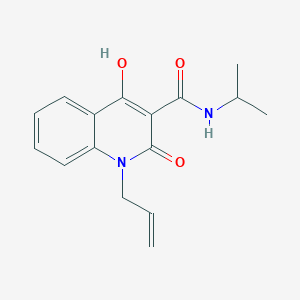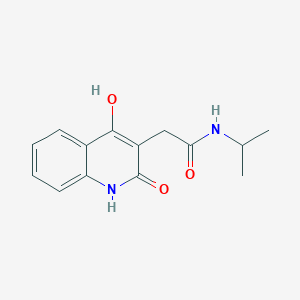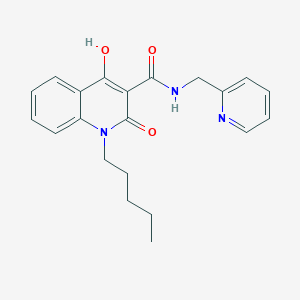
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone, also known as CHOP, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications.
Wirkmechanismus
The exact mechanism of action of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone in lab experiments is its potential as an anti-cancer agent. However, there are also some limitations to its use. For example, it is not yet fully understood how 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone interacts with other drugs or compounds that are commonly used in cancer treatments. Additionally, more research is needed to determine the optimal dosage and administration method for 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone. One area of interest is the development of new cancer treatments that incorporate 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone. Additionally, more research is needed to determine the optimal dosage and administration method for 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone. Finally, there is a need for further studies to determine the potential side effects of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone and its interactions with other drugs or compounds.
Synthesemethoden
The synthesis of 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-octyl-2,3-dihydro-1H-pyridazin-3-one in the presence of a base. The resulting product is then subjected to a hydrolysis reaction to obtain 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone has been found to have potential uses in various research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-5-hydroxy-2-octylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-2-3-4-5-6-7-8-15-12(17)11(13)10(16)9-14-15/h9,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCJJGPGDNUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(C=N1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)


![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)

![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)


![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


